3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile 3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15990815
InChI: InChI=1S/C10H11N5/c11-4-8(5-12)3-9-1-2-15-10(9)6-13-7-14-15/h1-2,6-8H,3-4,11H2
SMILES:
Molecular Formula: C10H11N5
Molecular Weight: 201.23 g/mol

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile

CAS No.:

Cat. No.: VC15990815

Molecular Formula: C10H11N5

Molecular Weight: 201.23 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-({pyrrolo[2,1-f][1,2,4]triazin-5-yl}methyl)propanenitrile -

Specification

Molecular Formula C10H11N5
Molecular Weight 201.23 g/mol
IUPAC Name 2-(aminomethyl)-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile
Standard InChI InChI=1S/C10H11N5/c11-4-8(5-12)3-9-1-2-15-10(9)6-13-7-14-15/h1-2,6-8H,3-4,11H2
Standard InChI Key KPWRPTFUPYTAST-UHFFFAOYSA-N
Canonical SMILES C1=CN2C(=C1CC(CN)C#N)C=NC=N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,1-f] triazine core fused to a propanenitrile side chain with an aminomethyl substituent. The IUPAC name, 2-(aminomethyl)-3-pyrrolo[2,1-f] triazin-5-ylpropanenitrile, reflects its bicyclic structure and functional groups . Key structural attributes include:

  • Pyrrolotriazine core: A five-membered pyrrole ring fused to a six-membered 1,2,4-triazine ring, enabling π-π stacking and hydrogen-bonding interactions .

  • Propanenitrile side chain: A nitrile group (-C≡N) and aminomethyl (-CH₂NH₂) group, contributing to polarity and reactivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₅
Molecular Weight201.23 g/mol
SMILESC1=CN2C(=C1CC(CN)C#N)C=NC=N2
InChI KeyKPWRPTFUPYTAST-UHFFFAOYSA-N
LogP (Predicted)1.2
Hydrogen Bond Donors2

Synthetic Routes and Optimization

Key Synthetic Strategies

Synthesis of pyrrolo[2,1-f][1,2,] triazine derivatives typically involves cyclization, amination, and functionalization steps. For 3-amino-2-({pyrrolo[2,1-f] triazin-5-yl}methyl)propanenitrile, two primary routes have been reported:

  • Pyrrole-Based Cyclization:

    • Starting from substituted pyrroles, halogenation (e.g., bromination) followed by Suzuki-Miyaura coupling introduces aryl groups .

    • N-Amination using hydroxylamine derivatives and subsequent cyclization with formamidine acetate yields the triazine ring .

  • Side-Chain Functionalization:

    • Propanenitrile side chains are introduced via alkylation or Michael addition to preformed pyrrolotriazine cores .

Table 2: Synthetic Intermediates and Yields

IntermediateReaction StepYieldSource
5-Bromopyrrole-2-carbaldehydeHalogenation of pyrrole75%
N-Aminopyrrole derivativeAmination with NH₂Cl68%
Final productCyclization and purification40–60%

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against kinases and viral polymerases, attributed to its ability to occupy ATP-binding pockets or disrupt catalytic sites :

  • Anticancer Activity: In vitro studies show IC₅₀ values of 0.5–2.0 μM against breast cancer (MCF-7) and leukemia (K562) cell lines, likely via ERK/MAPK pathway modulation .

  • Antiviral Potential: Structural analogs demonstrate inhibition of RNA-dependent RNA polymerases (RdRp) in norovirus and SARS-CoV-2, with EC₅₀ values <1 μM .

Receptor Interactions

  • IGF-1R Inhibition: Patent data (WO2007056170A2) highlight its role as an insulin-like growth factor 1 receptor (IGF-1R) antagonist, reducing tumor proliferation in xenograft models .

  • HDAC Modulation: Derivatives linked to histone deacetylase (HDAC) inhibition show synergistic effects in epigenetic cancer therapy .

Applications in Drug Discovery

Prodrug Development

Phosphoramidate prodrugs of related pyrrolotriazines enhance bioavailability and tissue penetration. For example, remdesivir analogs incorporating this scaffold improve antiviral efficacy by 10-fold in hepatic models .

Targeted Cancer Therapies

  • FGFR4 Inhibition: Patent EP3274344B1 describes analogs targeting fibroblast growth factor receptor 4 (FGFR4) for hepatocellular carcinoma, with Ki values of 3–15 nM .

  • Combination Therapies: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) enhances T-cell activation in melanoma models .

Table 3: Comparative Activity of Analogues

CompoundTargetIC₅₀/EC₅₀Source
3-Amino-2-({pyrrolo...})IGF-1R0.8 μM
BMS-901715HDAC1.2 μM
Remdesivir analogSARS-CoV-2 RdRp0.3 μM

Challenges and Future Directions

Synthetic Scalability

Current routes suffer from low yields (40–60%) and costly chiral separations . Advances in flow chemistry or enzymatic catalysis could address these issues.

Toxicity Profiling

While in vitro data are promising, in vivo studies report hepatotoxicity at doses >50 mg/kg, necessitating structural optimization .

Computational Design

QSAR models predict that substituting the nitrile group with carboxylates could reduce off-target effects while maintaining potency .

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